(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a nitrobenzyl group, and a carboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving nitrobenzyl groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with biological molecules, affecting various pathways and processes. The pyrrolidine ring and carboxylic acid moiety also contribute to its overall activity by facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer with a different stereochemistry.
(S)-2-(4-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: The reduced form with an amino group instead of a nitro group.
Uniqueness
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-1-7-13-12)8-9-2-4-10(5-3-9)14(17)18;/h2-5,13H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLQIRSDXWPZMQ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375968 | |
Record name | (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-42-5 | |
Record name | (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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